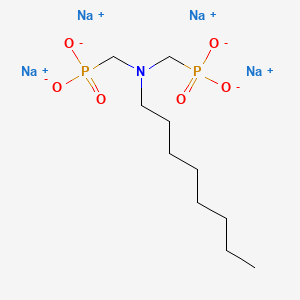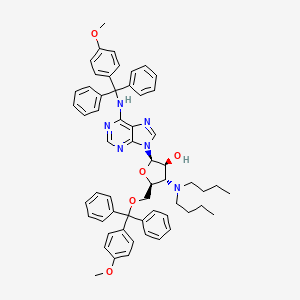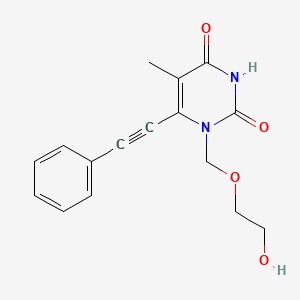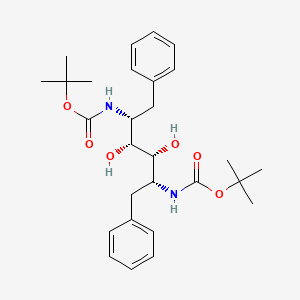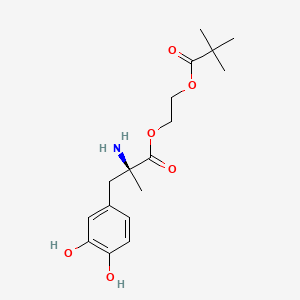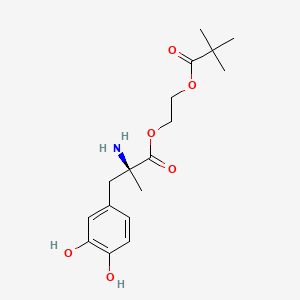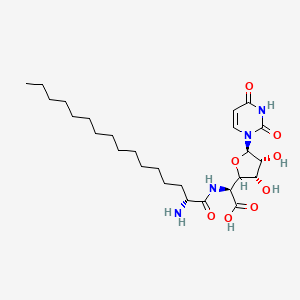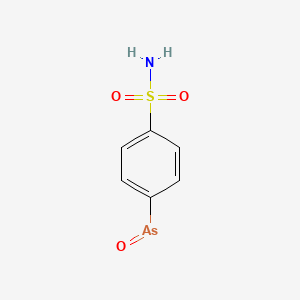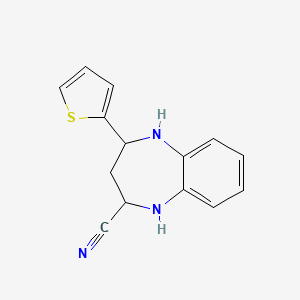
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by the presence of a thienyl group attached to the benzodiazepine core, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thienyl-substituted intermediate, followed by cyclization to form the benzodiazepine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure environmental sustainability .
化学反应分析
Types of Reactions
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzodiazepine derivatives, and substituted thienyl compounds. These products can have different chemical and biological properties compared to the parent compound .
科学研究应用
4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes .
作用机制
The mechanism of action of 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neuronal activity, leading to its anxiolytic and sedative effects. The pathways involved include the enhancement of GABAergic neurotransmission, which results in increased inhibitory signaling in the brain .
相似化合物的比较
Similar Compounds
- 4-(2-Thienyl)pyrrolo[2,3-b]pyridine
- 4-(2-Thienyl)benzimidazole
- N-substituted 2,5-di(2-thienyl)pyrroles
Uniqueness
Compared to these similar compounds, 4-(2-Thienyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has a unique benzodiazepine core structure, which imparts distinct pharmacological properties. The presence of the thienyl group further enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
38291-72-4 |
|---|---|
分子式 |
C14H13N3S |
分子量 |
255.34 g/mol |
IUPAC 名称 |
4-thiophen-2-yl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C14H13N3S/c15-9-10-8-13(14-6-3-7-18-14)17-12-5-2-1-4-11(12)16-10/h1-7,10,13,16-17H,8H2 |
InChI 键 |
QMFYSUPTPDYBCQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=CC=CC=C2NC1C3=CC=CS3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


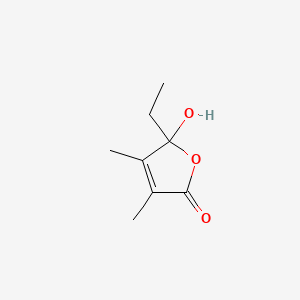
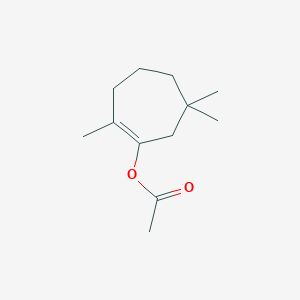
![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
